REACTION_CXSMILES
|
[N+](C1C=CC(COC(C2N3[C@H](SC=2)C([CH:20]([O:34]C(=O)C)[C:21]2[N:22]=[C:23]4[CH:32]=[N:31][C:30]5[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=5)[N:24]4[CH:33]=2)(Br)C3=O)=O)=CC=1)([O-])=O.P([O-])([O-])([O-])=O>[Pd].C1COCC1>[CH:33]1[N:24]2[C:25]3[C:30]([N:31]=[CH:32][C:23]2=[N:22][C:21]=1[CH:20]=[O:34])=[CH:29][CH:28]=[CH:27][CH:26]=3
|
Name
|
(5R,6RS)-6-((RS)-Acetoxy imidazo[1,2-a]quinoxalin-2-ylmethyl)-6-bromo-7-oxo-4-thia-1-azabicyclo [3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester
|
Quantity
|
951 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(COC(=O)C=2N3C(C([C@H]3SC2)(Br)C(C=2N=C3N(C4=CC=CC=C4N=C3)C2)OC(C)=O)=O)C=C1
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
477 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered
|
Type
|
WASH
|
Details
|
Pd—C was washed with water and n-butanol
|
Type
|
ADDITION
|
Details
|
1 N NaOH was added
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with water
|
Type
|
CONCENTRATION
|
Details
|
The combined aqueous layer was concentrated to 57 g
|
Type
|
WASH
|
Details
|
the column was eluted with water
|
Type
|
CONCENTRATION
|
Details
|
The combined fractions were concentrated under high vacuum at 35° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |